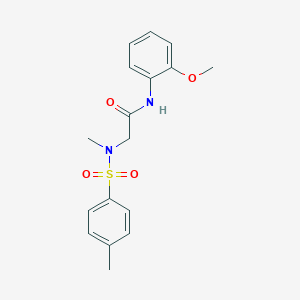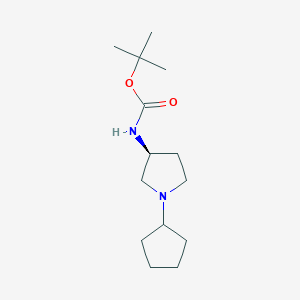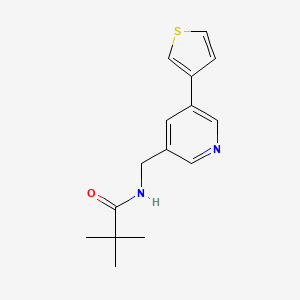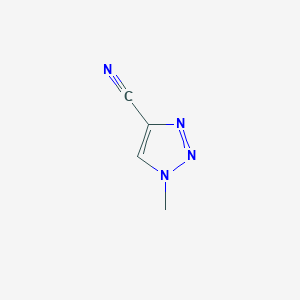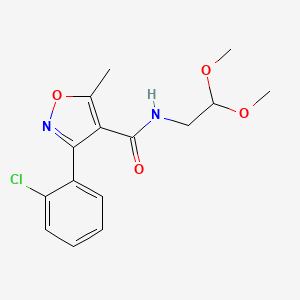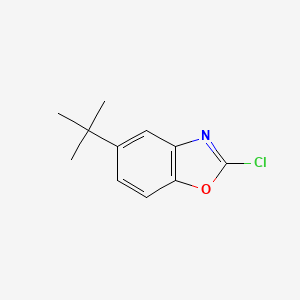
5-Terc-butil-2-cloro-1,3-benzoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2-chloro-1,3-benzoxazole is a heterocyclic compound with the molecular formula C11H12ClNO. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring.
Aplicaciones Científicas De Investigación
5-Tert-butyl-2-chloro-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
Mode of Action
It is known that benzoxazoles, the core structure of this compound, can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Biochemical Pathways
Benzoxazoles are known to be involved in a variety of biological processes, but the specific pathways influenced by this particular compound require further investigation .
Análisis Bioquímico
Biochemical Properties
5-Tert-butyl-2-chloro-1,3-benzoxazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of 5-Tert-butyl-2-chloro-1,3-benzoxazole on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAP kinase signaling pathway, which is essential for cell growth and differentiation. Additionally, 5-Tert-butyl-2-chloro-1,3-benzoxazole can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Tert-butyl-2-chloro-1,3-benzoxazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered gene expression and changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Tert-butyl-2-chloro-1,3-benzoxazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Tert-butyl-2-chloro-1,3-benzoxazole remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 5-Tert-butyl-2-chloro-1,3-benzoxazole vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of 5-Tert-butyl-2-chloro-1,3-benzoxazole have been linked to liver toxicity and other adverse effects in animal studies. Understanding the dosage effects is crucial for determining the safe and effective use of the compound .
Metabolic Pathways
5-Tert-butyl-2-chloro-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many drugs and other substances. These interactions can affect metabolic flux and alter the levels of metabolites in the body. The compound’s role in these pathways highlights its potential impact on overall metabolic processes .
Transport and Distribution
The transport and distribution of 5-Tert-butyl-2-chloro-1,3-benzoxazole within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation in different tissues. Understanding these transport mechanisms is essential for predicting the compound’s effects in vivo .
Subcellular Localization
The subcellular localization of 5-Tert-butyl-2-chloro-1,3-benzoxazole is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity .
Métodos De Preparación
The synthesis of 5-tert-butyl-2-chloro-1,3-benzoxazole typically involves the use of 2-aminophenol as a precursor. One common synthetic route involves the reaction of 2-aminophenol with tert-butyl chloride and thionyl chloride under reflux conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like nano-ZnO .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Análisis De Reacciones Químicas
5-Tert-butyl-2-chloro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with various reagents to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
5-Tert-butyl-2-chloro-1,3-benzoxazole can be compared with other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Known for its use in the synthesis of various pharmaceuticals.
2-Methylbenzoxazole: Used in the production of dyes and pigments.
2-Chlorobenzoxazole: Similar in structure but lacks the tert-butyl group, which may affect its reactivity and applications.
The presence of the tert-butyl group in 5-tert-butyl-2-chloro-1,3-benzoxazole makes it unique, as it can influence the compound’s steric and electronic properties, potentially enhancing its stability and reactivity in certain applications .
Propiedades
IUPAC Name |
5-tert-butyl-2-chloro-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2,3)7-4-5-9-8(6-7)13-10(12)14-9/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJHZFICMUDISP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)

![7-chloro-N-[(2,5-difluorophenyl)methyl]quinazolin-4-amine](/img/structure/B2364037.png)
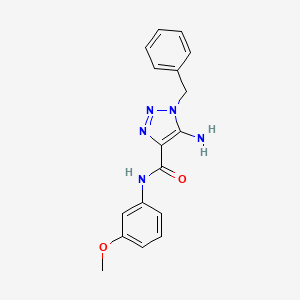
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2364045.png)
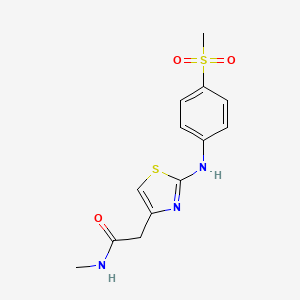
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2364049.png)
